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molecular formula C13H10BrFO B8480805 1-(Bromomethyl)-3-(3-fluorophenoxy)benzene CAS No. 60254-17-3

1-(Bromomethyl)-3-(3-fluorophenoxy)benzene

Cat. No. B8480805
M. Wt: 281.12 g/mol
InChI Key: CRTBUPKIUOOREN-UHFFFAOYSA-N
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Patent
US04242357

Procedure details

90 g (0.445 mol) of 3-(3-fluorophenoxy)-toluene were dissolved in 300 ml of anhydrous carbon tetrachloride and heated under reflux together with 79.3 g of N-bromosuccinimide. After reaching 70° C., 5 g of azodiisobutyronitrile were added. After about 10-20 minutes the reaction commenced, with evolution of heat, and after the exothermic reaction had subsided the mixture was heated for a further 4 hours under reflux. The reaction batch was then cooled to 10° C., the succinimide was filtered off and the carbon tetrachloride was distilled of in vacuo. The oil which remained was distilled at 143°-150° C./1 mm Hg. 72.9 g (58.2% of theory) of 3-(3-fluorophenoxy)-benzyl bromide were obtained.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][C:6]1[CH:7]=[C:8]([CH3:12])[CH:9]=[CH:10][CH:11]=1.[Br:16]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[CH2:12][Br:16]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
FC=1C=C(OC=2C=C(C=CC2)C)C=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
79.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
After reaching 70° C.
CUSTOM
Type
CUSTOM
Details
After about 10-20 minutes the reaction commenced
Duration
15 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
with evolution of heat
CUSTOM
Type
CUSTOM
Details
after the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the succinimide was filtered off
DISTILLATION
Type
DISTILLATION
Details
the carbon tetrachloride was distilled of in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oil which remained was distilled at 143°-150° C./1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC=2C=C(CBr)C=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.9 g
YIELD: PERCENTYIELD 58.2%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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